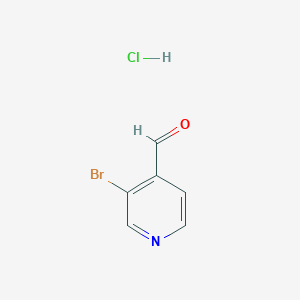

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide

Vue d'ensemble

Description

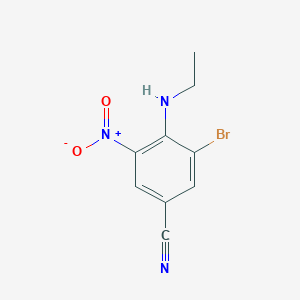

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide, also known as 3-bromoisonicotinaldehyde hydrochloride, is a chemical compound with the CAS Number: 1449008-16-5 . It has a molecular weight of 222.47 .

Molecular Structure Analysis

The molecular formula of 3-Bromo-4-pyridinecarboxaldehyde hydrochloroide is C6H4BrNO . The InChI code is 1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5 (6)4-9;/h1-4H;1H and the InChI key is DABBQEWRRGZBEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-4-pyridinecarboxaldehyde hydrochloroide is a solid substance . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique

Metalation and Functionalization of Pyridines

3-Bromo-4-pyridinecarboxaldehyde hydrochloride is a derivative of pyridine that can be metalated and functionalized for various synthetic applications. For instance, bromo- and chloro-substituted pyridines have been converted into carboxylic acids through selective deprotonation and subsequent carboxylation, demonstrating the versatility of such compounds in organic synthesis (Cottet et al., 2004).

Cyclization of Pyridinecarboxaldehydes

Phenylethyl-substituted pyridinecarboxaldehydes, prepared from 2-bromo-3-pyridinecarboxaldehyde, undergo cyclization reactions in acidic media. This process yields triarylmethane products and illustrates the potential of pyridinecarboxaldehydes in constructing complex aromatic structures (Naredla & Klumpp, 2013).

Synthesis of Thieno[2,3-c]pyridines

The treatment of dibromo- or dichloro-pyridine-4-carboxaldehyde with methyl thioglycolate, followed by base exposure, facilitates the synthesis of thieno[2,3-c]pyridines. Such compounds are useful intermediates in the construction of heterocyclic structures, highlighting the functional adaptability of pyridinecarboxaldehydes (Zhu et al., 2008).

Polymer-supported Pyridine-bis(oxazoline) Ligands

Pyridine-bis(oxazoline) ligands derived from bromo-substituted pyridines have been immobilized on resins and used in ytterbium-catalyzed silylcyanation of benzaldehyde. This application demonstrates the utility of pyridine derivatives in catalysis and the development of recyclable ligand systems (Lundgren et al., 2003).

Schiff Base Chemistry

Schiff bases of 3-hydroxy-4-pyridinecarboxaldehyde exhibit a mixture of hydroxyimino and oxoenamino tautomers in acidic media, as revealed by NMR spectroscopy. This finding contributes to the understanding of the tautomeric behavior of Schiff bases derived from pyridinecarboxaldehydes and their potential applications in coordination chemistry (Perona et al., 2006).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-bromopyridine-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABBQEWRRGZBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)

![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)

![{8-[(Tert-butyldimethylsilyl)oxy]quinolin-7-yl}boronic acid](/img/structure/B1378093.png)

![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)